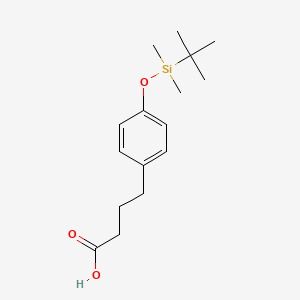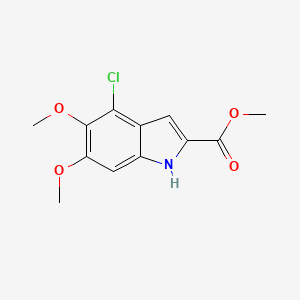
5-(Ethylamino)piperidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylamino)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
The synthesis of 5-(Ethylamino)piperidin-2-one hydrochloride can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethylamine with a suitable piperidinone precursor can lead to the formation of the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of hydrogenation, cyclization, and amination reactions are common in the synthesis of piperidine derivatives .
Chemical Reactions Analysis
5-(Ethylamino)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 5-(Ethylamino)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
5-(Ethylamino)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as 5-Amino-piperidin-2-one hydrochloride and 3-Aminopiperidin-2-one. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
5-(ethylamino)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-8-6-3-4-7(10)9-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H |
InChI Key |
MNNLUNUQDARZAU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC(=O)NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)





![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
